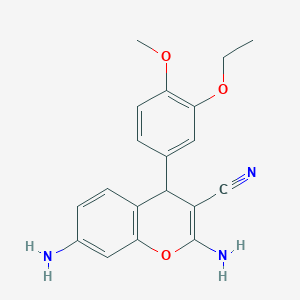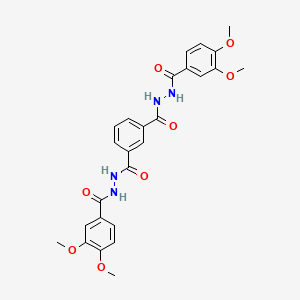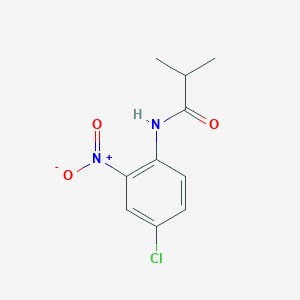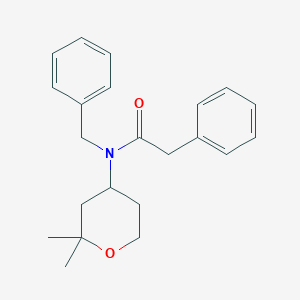
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of chromene derivatives, which have been found to exhibit various biological activities. DMCC is a promising candidate for drug development due to its unique chemical structure and potential pharmacological properties.
Mécanisme D'action
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile exerts its pharmacological effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes involved in tumor growth and inflammation. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile also acts as a free radical scavenger, preventing oxidative damage to cells. The exact mechanism of action of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile is still under investigation and requires further research.
Biochemical and Physiological Effects:
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to protect against oxidative stress, which is implicated in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has also been found to exhibit low toxicity in vitro, making it a safe candidate for further research. However, 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has some limitations, including its relatively low solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile. One potential area of research is the development of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile-based drugs for cancer therapy. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has shown promising results in preclinical studies as an antitumor agent, and further research is needed to evaluate its efficacy and safety in clinical trials. Another area of research is the development of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile-based fluorescent probes for biological imaging. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has unique fluorescence properties that make it a potential candidate for imaging applications. Finally, further research is needed to elucidate the exact mechanism of action of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile and its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile involves a multi-step process that starts with the reaction of 3-ethoxy-4-methoxybenzaldehyde with malononitrile to form a β-enaminone intermediate. The intermediate is then reacted with 2,7-diaminofluorene in the presence of a catalytic amount of acetic acid to yield 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile. The synthesis of 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development. 2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile has also been studied for its potential use as a fluorescent probe for biological imaging.
Propriétés
IUPAC Name |
2,7-diamino-4-(3-ethoxy-4-methoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-17-8-11(4-7-15(17)23-2)18-13-6-5-12(21)9-16(13)25-19(22)14(18)10-20/h4-9,18H,3,21-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRQLWEWVNXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)

![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)

![3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)

![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)
![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)